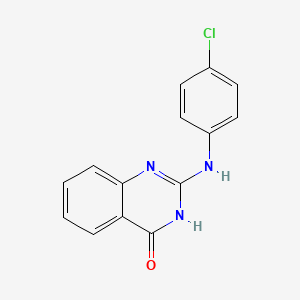

2-(4-chloroanilino)-4(3H)-quinazolinone

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-chloroanilino)-3H-quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClN3O/c15-9-5-7-10(8-6-9)16-14-17-12-4-2-1-3-11(12)13(19)18-14/h1-8H,(H2,16,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRNCZDGSYUHDRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NC(=N2)NC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40363429 | |

| Record name | 1P-365S | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60420-44-2 | |

| Record name | 1P-365S | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 2 4 Chloroanilino 4 3h Quinazolinone and Analogues

Established Synthetic Pathways to 2-(4-chloroanilino)-4(3H)-quinazolinone and Related Structures

The construction of the 2-anilino-4(3H)-quinazolinone scaffold can be achieved through various synthetic strategies, ranging from traditional multi-step sequences to more efficient one-pot methodologies. These methods often involve the cyclization of appropriately substituted anthranilic acid derivatives.

Multistep Synthetic Sequences

Multistep syntheses provide a robust and versatile approach to this compound. A common strategy involves the initial formation of a 2-substituted-4(3H)-quinazolinone intermediate, which is then further reacted to introduce the desired anilino group.

One established route begins with the acylation of anthranilic acid. For instance, anthranilic acid can be reacted with an appropriate acyl chloride to form an N-acylanthranilic acid. This intermediate is then cyclized, often using acetic anhydride (B1165640), to yield a benzoxazinone (B8607429). The benzoxazinone is a key intermediate that can be reacted with a primary amine, in this case, 4-chloroaniline (B138754), to yield the target 2-(substituted)-3-(4-chlorophenyl)-4(3H)-quinazolinone. While effective, this method involves several steps of isolation and purification.

Another important multistep approach utilizes 2-mercapto-4(3H)-quinazolinone as a key intermediate. This can be synthesized from anthranilic acid and a suitable thiocyanate. The 2-mercapto group can then be displaced by a nucleophilic substitution reaction with 4-chloroaniline to yield the desired this compound.

A further versatile multistep synthesis involves the preparation of 2-chloro-4(3H)-quinazolinone. This intermediate can be synthesized from anthranilic acid and a chlorinating agent. The chlorine atom at the 2-position is a good leaving group and can be readily displaced by 4-chloroaniline in a nucleophilic aromatic substitution reaction to afford this compound.

One-Pot Synthesis Approaches

One such approach involves the three-component condensation of anthranilic acid, an orthoester (such as triethyl orthoformate), and an amine (like 4-chloroaniline) rsc.org. This reaction can be catalyzed by various catalysts, including strontium chloride hexahydrate (SrCl2·6H2O) under solvent-free conditions, offering an environmentally friendly option asianpubs.org. Similarly, iodine has been used to catalyze the one-pot synthesis of 2,3-substituted 4(3H)-quinazolinones from isatoic anhydride, an amine, and an aldehyde nih.gov.

Another efficient one-pot method involves the reaction of 2-aminobenzamide (B116534) with aldehydes or other carbonyl compounds. For example, 2-aminobenzamide can be condensed with an appropriate aldehyde in the presence of an oxidizing agent to directly yield the 2-substituted-4(3H)-quinazolinone mdpi.com. Palladium-catalyzed one-pot synthesis from o-nitrobenzamide and alcohols has also been reported, which involves a cascade of reactions including alcohol oxidation, nitro reduction, condensation, and dehydrogenation nih.gov.

Role of Key Intermediates (e.g., o-Anthranilic Acids, 2-Chloromethyl-4(3H)-quinazolinones)

The choice of starting materials and key intermediates is crucial in the synthesis of this compound and its analogues.

o-Anthranilic Acids: Substituted or unsubstituted o-anthranilic acids are the most common starting materials for the construction of the quinazolinone ring. The substituents on the anthranilic acid ring determine the substitution pattern on the final quinazolinone product. For example, using a substituted anthranilic acid allows for the introduction of various functional groups at different positions of the quinazolinone core.

2-Chloromethyl-4(3H)-quinazolinones : These are valuable and versatile intermediates in the synthesis of more complex quinazolinone derivatives. An improved one-step synthesis of 2-chloromethyl-4(3H)-quinazolinones from o-anthranilic acids has been described nih.govresearchgate.net. The chloromethyl group at the 2-position can be further modified. For instance, it can be a precursor for the synthesis of 4-anilinoquinazoline (B1210976) derivatives by subsequent chlorination and condensation with anilines nih.govresearchgate.net.

| Starting Material | Reagent | Intermediate | Reference |

| o-Anthranilic acid | Chloroacetonitrile (B46850) | 2-Chloromethylquinazolin-4(3H)-one | nih.gov |

| 6-Chloro-2-aminobenzoic acid | Chloroacetonitrile | 2-Chloromethyl-5-chloroquinazolin-4(3H)-one | nih.gov |

| 5-Fluoro-2-aminobenzoic acid | Chloroacetonitrile | 2-Chloromethyl-6-fluoroquinazolin-4(3H)-one | nih.gov |

| 5-Bromo-2-aminobenzoic acid | Chloroacetonitrile | 2-Chloromethyl-6-bromoquinazolin-4(3H)-one | nih.gov |

| 7-Fluoro-2-aminobenzoic acid | Chloroacetonitrile | 2-Chloromethyl-7-fluoroquinazolin-4(3H)-one | nih.gov |

Reaction Optimization Strategies (e.g., Solvent Selection, Temperature Control, Catalysis)

The optimization of reaction conditions is critical for achieving high yields and purity of this compound.

Solvent Selection: The choice of solvent can significantly impact the reaction rate and yield. For instance, in the synthesis of 2-chloromethyl-4(3H)-quinazolinones, methanol (B129727) was found to be a suitable solvent nih.gov. In other one-pot syntheses, dimethyl sulfoxide (B87167) (DMSO) has been used effectively mdpi.com. Solvent-free conditions are also being explored as a green chemistry approach asianpubs.org.

Temperature Control: Temperature plays a crucial role in controlling the reaction kinetics. Many of the condensation and cyclization reactions require heating to proceed at a reasonable rate. However, precise temperature control is necessary to avoid side reactions and decomposition of products.

Catalysis: A wide range of catalysts have been employed to facilitate the synthesis of quinazolinones. These include Lewis acids, Brønsted acids, and transition metal catalysts. For example, SrCl2·6H2O has been used as a recyclable catalyst in one-pot syntheses asianpubs.org. Palladium catalysts are effective in domino reactions for quinazolinone synthesis nih.gov. The use of solid-supported catalysts is also gaining attention due to their ease of separation and reusability.

Advanced Synthesis Techniques (e.g., Microwave Irradiation)

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating the synthesis of quinazolinone derivatives. Microwave irradiation can significantly reduce reaction times, improve yields, and enhance product purity compared to conventional heating methods.

Several studies have reported the successful application of microwave irradiation in the one-pot synthesis of 4(3H)-quinazolinones from anthranilic acid, orthoesters, and amines rsc.orgijprajournal.com. The rapid and uniform heating provided by microwaves often leads to cleaner reactions with fewer byproducts. This technique is particularly beneficial for multi-component reactions, making it a highly efficient method for generating libraries of quinazolinone derivatives for drug discovery purposes.

| Starting Materials | Conditions | Product | Yield | Reference |

| Anthranilic acid, Triethyl orthoformate, Aniline (B41778) | Microwave | 2-Phenyl-4(3H)-quinazolinone | High | rsc.org |

| Anthranilic acid, Formamide | Microwave | 4(3H)-Quinazolinone | - | ijarsct.co.in |

| 2-Aminobenzamide, Aldehydes | Microwave | 2-Substituted-4(3H)-quinazolinones | - | mdpi.com |

Design and Synthesis of Novel Quinazolinone Derivatives Related to this compound

The this compound scaffold serves as a versatile template for the design and synthesis of novel derivatives with potentially enhanced biological activities. Modifications can be made at various positions of the quinazolinone ring system and the anilino moiety.

The design of new analogues often involves the introduction of different substituents on the anilino ring to probe structure-activity relationships. For instance, introducing electron-donating or electron-withdrawing groups at different positions of the aniline ring can modulate the electronic properties and steric bulk of the molecule, which can in turn affect its biological target interactions.

Furthermore, the quinazolinone core itself can be modified. Substituents can be introduced at the N-3 position or on the fused benzene (B151609) ring. For example, a 2-hydroxyethyl group has been introduced at the N-3 position of a 2-(4-chloroanilino)quinazolin-4(3H)-one derivative nih.gov. Other modifications may include the introduction of heterocyclic rings or other functional groups to explore new chemical space and improve pharmacokinetic properties.

The synthesis of these novel derivatives often follows the established synthetic pathways, utilizing appropriately substituted starting materials. For example, to synthesize a derivative with a different substituent on the anilino ring, the corresponding substituted aniline would be used in the final condensation step. Similarly, modifications to the quinazolinone core would start with a correspondingly substituted anthranilic acid derivative.

Strategic Modifications at the 2-Position of the Quinazolinone Core

The 2-position of the 4(3H)-quinazolinone ring is a common site for chemical modification. A primary synthetic route to 2-substituted-4(3H)-quinazolinones involves the condensation of anthranilamide (2-aminobenzamide) with various aldehydes. nih.govmdpi.com This method allows for the introduction of a wide array of substituents. Another versatile approach utilizes 2-chloromethyl-4(3H)-quinazolinones as key intermediates. These can be synthesized from o-anthranilic acids and chloroacetonitrile. nih.govresearchgate.net The reactive chloromethyl group can then be displaced by various nucleophiles to generate diverse 2-substituted derivatives, such as 2-hydroxymethyl-4(3H)-quinazolinones. nih.govresearchgate.net Furthermore, modifications can involve creating styryl derivatives by reacting 2-methyl-4(3H)-quinazolinone intermediates with aromatic aldehydes. researchgate.net

Research has focused on introducing various aryl, alkyl, and heterocyclic moieties at this position to explore their impact on biological activity. For instance, the reaction of anthranilic acid derivatives with different reagents can lead to a variety of 2-position substituents. nih.gov

| Starting Material | Reagents/Conditions | 2-Position Substituent | Resulting Compound Class | Reference |

|---|---|---|---|---|

| Anthranilamide | Aldehydes, Dimethyl sulfoxide (DMSO), 100-120°C | Aryl, Heteroaryl | 2-Aryl/Heteroaryl-quinazolin-4(3H)-ones | nih.gov |

| o-Anthranilic acid | 1) Chloroacetonitrile; 2) Nucleophile (e.g., H₂O) | -CH₂Cl, then -CH₂OH | 2-Chloromethyl/Hydroxymethyl-4(3H)-quinazolinones | nih.govresearchgate.net |

| 2-Methyl-3,1-benzoxazin-4-one | 1) Primary amine; 2) Aromatic aldehyde | Substituted styryl | 2-(Substituted styryl)-4(3H)-quinazolinones | researchgate.net |

| Anthranilic acid | Butyryl chloride, then acetic anhydride, then primary amine | Propyl | 2-Propyl-3-substituted-quinazolin-4(3H)-ones | nih.gov |

Exploration of Substitutions at the 3-Position

The 3-position of the 4(3H)-quinazolinone core, occupied by a nitrogen atom, is another key site for derivatization. A common and effective method for synthesizing 2,3-disubstituted quinazolinones starts with anthranilic acid. nih.gov The acid is first acylated, then cyclized with a dehydrating agent like acetic anhydride to form a 2-substituted-3,1-benzoxazin-4-one intermediate. This reactive intermediate readily reacts with primary amines, where the amine's nitrogen atom replaces the ring oxygen to form the desired N-substituted quinazolinone. nih.govbrieflands.com This versatile, multi-step process allows for the introduction of a wide range of substituents at both the 2- and 3-positions. nih.govrjptonline.org For example, reacting the benzoxazinone intermediate with aniline or benzylamine (B48309) introduces phenyl or benzyl (B1604629) groups at the 3-position. nih.gov

Another synthetic strategy involves a one-pot, three-component reaction of isatoic anhydride, a primary amine, and an orthoester under solvent-free conditions, which efficiently yields 2,3-disubstituted quinazolin-4(3H)-ones. rsc.org Furthermore, specific functional groups can be introduced, such as a hydroxyethyl (B10761427) group, by reacting an appropriate precursor with 2-hydroxyethylamine. nih.gov

| Starting Material/Intermediate | Reagents/Conditions | 3-Position Substituent | Resulting Compound Class | Reference |

|---|---|---|---|---|

| 2-Substituted-3,1-benzoxazin-4-one | Primary amines (e.g., aniline, benzyl amine), reflux | Aryl, Benzyl | 2,3-Disubstituted-4(3H)-quinazolinones | nih.gov |

| Isatoic anhydride | Amine, Orthoester, 120-140°C (Microwave or conventional heating) | Aryl, Heteroaryl, Alkyl, Cycloalkyl | 2,3-Disubstituted-4(3H)-quinazolinones | rsc.org |

| 2-Ethoxycarbonyliminophosphorane and 4-chlorophenylisocyanate | 2-Hydroxyethylamine, CH₂Cl₂ | -CH₂CH₂OH | 3-(2-hydroxyethyl)-2-(4-chloroanilino)quinazolin-4(3H)-one | nih.gov |

| Anthranilic acid | 1) Acyl chloride, Pyridine; 2) Acetic anhydride; 3) Substituted aniline | Substituted aryl | 2,3-Disubstituted-4(3H)-quinazolinones | ijprajournal.com |

Derivatization of the Anilino Moiety at the 2-Position

Modifications to the anilino ring attached at the 2-position of the quinazolinone core are crucial for fine-tuning the compound's properties. The synthesis of these analogues typically involves the reaction of a precursor, such as 2-chloro-7-methoxy-quinazoline, with a substituted aniline. The selection of the aniline derivative directly determines the substitution pattern on the anilino moiety.

For instance, to create analogues with different halogen substitutions, anilines bearing various fluorine and chlorine atoms can be used. A general synthetic route involves preparing a key intermediate, such as 4-chloro-2-isothiocyanato-quinazoline, which can then be reacted with a range of substituted anilines to yield a library of 2-(substituted-anilino)-quinazolinone derivatives. Another approach involves the cyclization of N-(2-cyanophenyl)guanidines with substituted anilines. More direct methods include the reaction of 2-aminoquinazolin-4-(3H)-one precursors with substituted phenylamines. nih.gov

| Quinazolinone Precursor | Reagents/Conditions | Anilino Ring Substituent | Resulting Compound | Reference |

|---|---|---|---|---|

| 7-Chloro-2-isothiocyanato-4-oxo-3,4-dihydroquinazoline | 3,5-Difluoroaniline | 3,5-difluoro | 7-Chloro-2-((3,5-difluorophenyl)amino)quinazolin-4(3H)-one | nih.gov |

| 7-Chloro-2-isothiocyanato-4-oxo-3,4-dihydroquinazoline | 3,4,5-Trichloroaniline | 3,4,5-trichloro | 7-Chloro-2-((3,4,5-trichlorophenyl)amino)quinazolin-4(3H)-one | nih.gov |

| 2-Amino-5-nitrobenzonitrile | 1) DMF-DMA; 2) Substituted anilines, Acetic acid, 120°C | Varied based on aniline | 4-(Substituted-anilino)-6-nitroquinazolines | nih.gov |

Chemical Alterations on the Fused Benzene Ring (e.g., 5, 6, 7, 8 positions)

The fused benzene ring of the quinazolinone system offers multiple positions (5, 6, 7, and 8) for substitution, allowing for significant structural diversity. The synthetic strategy often begins with a correspondingly substituted anthranilic acid or anthranilamide. For example, using 5-fluoro-2-aminobenzoic acid as a starting material in a reaction with chloroacetonitrile leads to the formation of 2-chloromethyl-6-fluoroquinazolin-4(3H)-one, introducing a fluorine atom at the 6-position. nih.gov

Similarly, 8-amino derivatives can be prepared by starting with 2-amino-3-nitrobenzoic acid. The nitro group at the future 8-position is carried through several synthetic steps—including benzoxazinone formation, amidation, and quinazolinone ring closure—before being reduced to an amino group. nih.govmdpi.com This amino group can then be further functionalized, for instance, by reacting it with chloroacetyl chloride to form an amide, which can subsequently be reacted with various amines to introduce a basic side chain at the 8-position. nih.gov Research has also been conducted on the synthesis of 5-substituted quinazolinone derivatives, highlighting the potential for modification at this position as well. nih.gov The reduction of the benzene ring itself can also be achieved using reagents like platinum oxide, leading to tetrahydro- or octahydro-quinazolinone derivatives. nih.gov

| Starting Material | Key Reagents/Steps | Position(s) Modified | Resulting Substituent/Modification | Reference |

|---|---|---|---|---|

| 5-Fluoro-2-aminobenzoic acid | Chloroacetonitrile | 6-position | Fluoro (-F) | nih.gov |

| 2-Amino-3-nitrobenzoic acid | 1) Ring formation; 2) Nitro reduction (H₂, Pd/C); 3) Acylation; 4) Amine substitution | 8-position | Amino (-NH₂) then amido side chains | nih.govmdpi.com |

| Substituted anthranilic acids | Synthesis of quinazolinone derivatives | 5-position | Hydroxy (-OH), Carboxy (-CO₂H) | nih.gov |

| 4(3H)-Quinazolinone | Platinum oxide | 5, 6, 7, 8-positions | Benzene ring reduction (tetrahydro/octahydro) | nih.gov |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses

General Principles of Quinazolinone SAR in Biological Activity

The quinazolinone scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its broad spectrum of pharmacological activities. nih.govresearchgate.net Derivatives of quinazolinone, particularly the more common 4(3H)-quinazolinone isomer, have been shown to possess anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties, among others. researchgate.netijpca.org The biological profile of these compounds is largely determined by the nature and position of various substituents on the quinazolinone ring system. nih.govresearchgate.net

Structural modifications around this fused heterocyclic ring are a key strategy for developing therapeutic agents for various diseases. ijpca.org For instance, the 4-anilino-quinazoline moiety is considered a "privileged scaffold" in the design of kinase inhibitors due to its ability to effectively interact with the ATP-binding site of these enzymes. nih.gov The versatility of the quinazolinone core allows for the creation of hybrid molecules, where it is combined with other pharmacologically active groups to enhance biological activity and potentially reduce side effects. nih.gov This fundamental principle—that the biological function is intricately linked to the substitution pattern—forms the basis of all SAR studies for this class of compounds.

SAR Investigations for 2-(4-chloroanilino)-4(3H)-quinazolinone and its Analogues

SAR investigations for this compound and its related analogues focus on systematically altering different parts of the molecule to understand their contribution to biological activity. These studies typically dissect the molecule into three main components: the anilino phenyl ring, the quinazolinone heterocyclic system, and the linker connecting them.

In the parent compound, the chlorine atom at the para-position (C4) of the anilino ring is particularly significant. As an electron-withdrawing group, it alters the electronic density of the ring and the anilino nitrogen. Halogen substituents like chlorine also increase lipophilicity, which can influence how the molecule interacts with hydrophobic pockets in a protein target. nih.gov Studies on related quinazolinone antibacterials have shown that modifications to this ring are critical for activity. For example, the conversion of a nitro group on the phenyl ring to an aniline (B41778), followed by acylation to an N-acetyl or N-mesyl group, significantly improved antibacterial potency, underscoring the sensitivity of this position to substitution. acs.orgnih.gov

Table 1: Effect of Anilino Phenyl Ring Substituents on Biological Activity of Quinazolinone Analogues

| Compound Series | Substituent (R) on Anilino Ring | Observed Activity Change | Reference |

| Antibacterial Quinazolinones | -NO₂ | Low Activity | acs.org, nih.gov |

| Antibacterial Quinazolinones | -NH₂ | Restored Activity | acs.org, nih.gov |

| Antibacterial Quinazolinones | -NH-C(O)CH₃ (N-acetyl) | Improved Activity | acs.org, nih.gov |

| Antibacterial Quinazolinones | -NH-S(O)₂CH₃ (N-mesyl) | Superior Activity | acs.org, nih.gov |

| Anticancer Hybrids | -Cl, -Br | Positive influence on binding affinity | nih.gov |

The quinazolinone core is the foundational pharmacophore, and modifications to this system can have profound effects on biological activity. nih.gov Key structural features include the carbonyl group at C4 and the nitrogen atoms at positions 1 and 3.

The C4-oxo group is often crucial for activity. In studies of quinazolinone-based Cyclin-Dependent Kinase 9 (CDK9) inhibitors, replacing the C4-carbonyl with a thiocarbonyl (thione) group resulted in a twofold decrease in inhibitory activity. mdpi.com This suggests that the oxygen atom may act as a critical hydrogen bond acceptor in interactions with the biological target. Similarly, replacing the entire quinazolinone system with a structurally related benzo[d] nih.govnih.govoxazin-4-one led to a threefold reduction in activity, highlighting the importance of the nitrogen atoms for maintaining the necessary biological interactions. mdpi.com

Furthermore, substitution on the benzene (B151609) portion of the quinazolinone ring is a common strategy for modulating activity. For example, the introduction of a chlorine atom at the C7 position has been shown to favor anticonvulsant activity in certain analogues. mdpi.com In other studies, adding a basic side chain at the C8 position was explored as a means to enhance antiproliferative activity by introducing new interactions with the target protein. mdpi.comnih.gov

The biological potency of this compound analogues is governed by a delicate balance of steric and electronic factors. The size, shape, and electronic properties of substituents dictate how the molecule fits into a binding site and the nature of the intermolecular forces it forms with the target. rsc.orgnih.gov

Electronic factors are critical for interactions such as hydrogen bonds and electrostatic interactions. The electron-withdrawing nature of the chloro substituent on the anilino ring, for instance, can influence the hydrogen-bonding potential of the adjacent N-H group. rsc.org The arrangement of nitrogen atoms in the quinazolinone ring creates a specific distribution of electron density that is often essential for recognition by the target protein.

Steric factors relate to the size and shape of the molecule. Bulky substituents can cause steric hindrance, preventing the molecule from adopting the optimal conformation for binding and thereby reducing activity. acs.org Conversely, the specific shape of a substituent may be necessary to fit into a well-defined pocket on the protein surface. The constrained, rigid conformation of the planar quinazolinone ring system provides a stable scaffold from which substituents can be oriented in precise three-dimensional space to maximize favorable interactions.

A pharmacophore is the ensemble of steric and electronic features that is necessary for optimal molecular interactions with a specific biological target. For quinazolinone-based inhibitors, particularly those targeting kinases, several key pharmacophoric features have been identified.

Hinge-Binding Motif : The nitrogen atom at the N1 position of the quinazolinone ring commonly acts as a hydrogen bond acceptor. It typically interacts with the backbone N-H group of a conserved amino acid residue in the "hinge region" of the kinase ATP-binding pocket (e.g., methionine in EGFR). nih.gov This interaction is often critical for anchoring the inhibitor in the active site.

Hydrophobic Pockets : The anilino-phenyl ring, often substituted with lipophilic groups like chlorine, typically occupies a hydrophobic pocket, contributing to binding affinity through van der Waals forces and hydrophobic interactions. nih.gov

Additional Hydrogen Bonds : The C4-oxo group and the N-H group of the anilino linker can serve as additional hydrogen bond acceptors and donors, respectively, forming further connections with the target protein and enhancing binding specificity and strength.

These features create a specific interaction fingerprint that defines the molecule's affinity and selectivity for its biological target.

QSAR Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.govrsc.org These models are powerful tools for understanding the physicochemical properties that drive potency and for predicting the activity of novel, yet-to-be-synthesized compounds. zsmu.edu.ua

The QSAR process involves calculating a set of numerical descriptors that quantify various properties of the molecules, such as their size, shape, lipophilicity, and electronic characteristics. nih.govnih.gov These descriptors are then used as independent variables in a statistical model to predict the biological activity (the dependent variable).

Commonly used 3D-QSAR methods include Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.govfrontiersin.org

CoMFA calculates steric and electrostatic fields around the molecules and correlates them with activity.

CoMSIA extends this by also calculating hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, often providing a more detailed model of the interaction requirements. nih.gov

A crucial step in QSAR is model validation, which ensures that the resulting equation is robust and has predictive power. This is typically done through internal cross-validation (yielding a q² value) and external validation using a test set of compounds not included in model generation (yielding an R²pred value). nih.govbrieflands.com A statistically significant and validated QSAR model can provide valuable insights into the SAR of the compound series and guide the rational design of new analogues with enhanced biological potency. rsc.org

Table 2: Key Components of a Typical 3D-QSAR Study

| Component | Description | Purpose |

| Dataset | A series of structurally related compounds with measured biological activities. | To provide the data for building and validating the model. |

| Molecular Alignment | Superimposing all molecules in the dataset based on a common structural scaffold. | To ensure that the calculated fields are comparable across the series. |

| Descriptor Calculation | Computation of steric, electrostatic, hydrophobic, and H-bond fields (e.g., CoMFA, CoMSIA). | To quantify the 3D physicochemical properties of the molecules. |

| Statistical Analysis | Using methods like Partial Least Squares (PLS) to correlate descriptors with activity. | To generate a mathematical equation that defines the structure-activity relationship. |

| Model Validation | Assessing the statistical significance and predictive power of the model (e.g., q², R²pred). | To confirm the reliability and utility of the QSAR model. |

| Contour Map Analysis | Visualizing the results as 3D maps to show regions where specific properties increase or decrease activity. | To provide a graphical guide for designing new, more potent compounds. |

Correlation of Molecular Descriptors with Biological Responses

QSAR models establish a quantitative link between specific molecular features (descriptors) and the biological activity of the compounds. This information is critical for optimizing lead compounds.

2D Descriptors: In 2D-QSAR studies of quinazolinone derivatives, various descriptors have been found to correlate with their biological activities, such as anticancer or anticonvulsant effects. sdiarticle3.comresearchgate.net For example, quantum chemical descriptors like the energy of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO), as well as properties like Log P (lipophilicity), have been implicated in the activity of quinazoline (B50416) analogs. sdiarticle3.com

3D Field Contributions: 3D-QSAR studies provide visual and quantitative insights through contour maps, which indicate regions where modifications to the molecular structure are likely to enhance or diminish biological activity.

Steric Fields: CoMFA and CoMSIA contour maps often highlight specific regions where bulky substituents are either favorable (typically shown as green contours) or unfavorable (yellow contours) for activity. For quinazolinone derivatives, the strategic placement of larger groups can enhance binding to target proteins. mdpi.com

Electrostatic Fields: These maps indicate where positive (blue contours) or negative (red contours) electrostatic potential is beneficial. For instance, the presence of electronegative atoms (like the chlorine in the 4-chloroanilino group) can be crucial for interactions within a receptor's active site.

These analyses collectively guide medicinal chemists in modifying the this compound scaffold. By integrating data from 2D descriptors and 3D contour maps, researchers can design new derivatives with optimized steric, electronic, and hydrophobic properties, leading to improved biological responses. nih.govnih.gov

Table 2: Key Molecular Descriptors and Their Influence on the Biological Activity of Quinazolinone Derivatives

| Descriptor Type | Specific Descriptor/Field | Influence on Biological Activity |

| Quantum Chemical | EHOMO, ELUMO | Correlates with the molecule's reactivity and has been linked to anticancer activity. sdiarticle3.com |

| Physicochemical | Log P (Lipophilicity) | Affects cell membrane permeability and overall bioavailability. sdiarticle3.com |

| 3D Steric Field | Favorable/Unfavorable Bulk | Contour maps indicate where bulky groups enhance or decrease target binding and activity. frontiersin.org |

| 3D Electrostatic Field | Positive/Negative Potential | Highlights regions where electronegative or electropositive groups are preferred for optimal interaction. frontiersin.org |

| 3D Hydrophobic Field | Hydrophobic/Hydrophilic Regions | Shows where hydrophobic substituents (e.g., phenyl rings) or hydrophilic groups improve activity. mdpi.com |

| 3D H-Bond Field | Donor/Acceptor Regions | Identifies key sites for hydrogen bonding interactions, crucial for ligand-receptor binding. mdpi.com |

Advanced Computational Chemistry Applications in 2 4 Chloroanilino 4 3h Quinazolinone Research

Molecular Docking Simulations

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used to forecast the binding mode of a ligand to a protein of interest.

Prediction of Ligand-Target Receptor Binding Modes

While specific molecular docking studies on 2-(4-chloroanilino)-4(3H)-quinazolinone are not extensively detailed in the available literature, research on closely related analogs provides significant insights into the potential binding modes of this compound. For instance, studies on 2-anilino-4-amino substituted quinazolines have been conducted to explore their antimalarial properties by docking them against the Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (Pf-DHODH) protein target. These studies help in understanding the orientation and molecular interactions between the quinazoline (B50416) scaffold and the target protein. nih.gov

Similarly, molecular docking has been employed to investigate the antimicrobial potential of quinazolinone derivatives. In one such study, 3-benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-one, a derivative of the compound of interest, was evaluated for its antimicrobial activity, with molecular docking used to understand its binding to microbial targets. mdpi.com Furthermore, various quinazolinone derivatives have been docked against cancer-related targets like VEGFR2, c-Met, EGFR, and Estrogen Receptor Alpha, revealing key molecular contacts within the active sites of these proteins. researchgate.net

The insights from these studies on related compounds suggest that the this compound scaffold can fit into the binding pockets of various receptors, with the specific interactions being dictated by the substitution pattern on the quinazolinone and anilino rings.

Analysis of Binding Energies and Interaction Profiles

The analysis of binding energies and interaction profiles is crucial for understanding the stability of the ligand-receptor complex and the nature of the forces driving the binding. These interactions typically include hydrogen bonding, hydrophobic interactions, and π-stacking.

In silico studies of quinazolinone derivatives have revealed the importance of these interactions. For example, the docking of 2-anilino 4-amino substituted quinazolines against Pf-DHODH showed that the ability of these ligands to form hydrogen bonds, along with other interactions, contributes to their binding affinity. nih.gov The interaction profiles of a quinazolinone derivative with various cancer-related targets have been visualized to show hydrogen bonds, hydrophobic interactions, and water bridges that stabilize the complex. researchgate.net

A study on novel quinazoline-4(3H)-one-2-carbothioamide derivatives as anti-inflammatory agents highlighted the critical role of hydrogen bonding involving the thioamide group for potent activity. Computational modeling revealed that these compounds are stabilized in the target receptor through both hydrophobic interactions and hydrogen bonds. researchgate.net Research on 2-substituted mercapto-3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinone analogues identified their binding to the epidermal growth factor receptor (EGFR) kinase enzyme, further underscoring the utility of docking in elucidating binding interactions. mdpi.com

The table below summarizes the types of interactions observed in molecular docking studies of various quinazolinone derivatives with their respective protein targets.

| Derivative Class | Protein Target(s) | Key Interactions Observed |

| 2-Anilino 4-amino substituted quinazolines | Pf-DHODH | Hydrogen bonding nih.gov |

| General Quinazolinone derivative | VEGFR2, c-Met, EGFR, Estrogen Receptor Alpha | Hydrogen bonding, hydrophobic interactions, π-π stacking, water bridges researchgate.net |

| Quinazoline-4(3H)-one-2-carbothioamides | Toll-like receptor 4 (TLR4) | Hydrophobic interactions, hydrogen bonding researchgate.net |

| 2-Mercapto-quinazolinone analogues | EGFR kinase | Not specified mdpi.com |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a detailed view of the conformational changes and dynamics of a ligand-receptor complex over time, offering a more realistic representation of the biological system compared to the static picture provided by molecular docking.

Conformational Dynamics of Compound-Receptor Complexes

MD simulations have been utilized to study the conformational dynamics of complexes formed between quinazolinone derivatives and their protein targets. For instance, the dynamic simulation of a 2-anilino 4-amino substituted quinazoline derivative complexed with its protein target demonstrated the stability of the complex over the simulation time. nih.gov Such simulations allow researchers to observe how the ligand and protein adapt to each other's presence, revealing important conformational changes that may be crucial for biological activity.

Assessment of Binding Stability and Flexibility

A key application of MD simulations is to assess the stability and flexibility of the ligand-protein complex. This is often achieved by calculating the root mean square deviation (RMSD) and root mean square fluctuation (RMSF) of the atoms in the complex over the course of the simulation.

In a study of a quinazolinone derivative with several cancer-related targets, RMSD plots were used to illustrate the structural stability of the ligand-receptor complexes over time. The RMSF profiles for these complexes highlighted the flexibility and dynamic behavior of the residues within the binding pockets. researchgate.net These analyses provide insights into the conformational stability and interaction dynamics of the quinazolinone derivatives across multiple targets.

In Silico Mechanistic Hypotheses and Target Identification

For example, a library of quinazolinones with an oxazepinone ring was designed and screened in silico for NMDA receptor antagonistic activity, leading to the prioritization of molecules for synthesis and pharmacological testing. researchgate.net Another study used in silico screening to assess new quinazolinones as potential AKT inhibitors for anticancer activity. nih.gov These examples demonstrate how computational screening can guide the identification of potential targets and the development of new therapeutic agents. By applying similar methodologies to this compound, it would be possible to generate hypotheses about its mechanism of action and identify novel protein targets.

Pharmacological Investigations and Elucidation of Biological Mechanisms of Action

Preclinical In Vitro Evaluation of Biological Activities

The 4-anilinoquinazoline (B1210976) scaffold is a well-established pharmacophore in the development of anticancer agents, with several derivatives having achieved clinical success. researchgate.net Research into derivatives of 2-(4-chloroanilino)-4(3H)-quinazolinone has revealed significant cytotoxic and antiproliferative effects across a diverse range of human cancer cell lines. These compounds have demonstrated the ability to inhibit tumor cell growth, highlighting their potential as leads for novel cancer therapeutics.

A series of quinazolin-4(3H)-one derivatives were synthesized and evaluated for their cytotoxic effects against human Caucasian breast adenocarcinoma (MCF-7) and human ovarian carcinoma (A2780) cell lines. nih.gov Many of the tested compounds exhibited cytotoxicity that was 2- to 30-fold greater than the positive control, lapatinib, against MCF-7 cells. nih.gov For instance, one of the most potent quinazolin-4(3H)-one hydrazide derivatives, compound 3j, displayed an IC50 value of 0.20 µM against the MCF-7 cell line. nih.gov

In another study, novel 4-anilinoquinazoline derivatives featuring a 2-chloromethyl substitution were synthesized and tested for their antiproliferative activity against human hepatoma (HepG2), breast cancer (MDA-MB-468), and colorectal cancer (HCT-116) cell lines. researchgate.net These compounds displayed promising activity compared to the positive control, gefitinib. researchgate.net Similarly, a quinazoline-chalcone derivative, synthesized from a 2-chloro-4-anilinoquinazoline precursor, showed high antiproliferative activity with GI50 values ranging from 0.622 to 1.81 µM against leukemia (K-562, RPMI-8226), colon cancer (HCT-116), melanoma (LOX IMVI), and breast cancer (MCF7) cell lines. semanticscholar.orgrsc.org A related pyrimidodiazepine derivative exhibited cytotoxic activity that was 10-fold higher than the standard anticancer agent doxorubicin (B1662922) against ten different cancer cell lines. rsc.org

Further investigations into quinazolin-4(3H)-one linked to 1,2,3-triazoles showed good cytotoxicity against various breast cancer cell lines (MDA-MB-231, MCF-7, T-47D), with some compounds proving more effective than the reference drug etoposide. nih.gov Certain derivatives were also found to be potent against the A549 non-small-cell lung cancer (NSCLC) cell line. nih.gov The broad-spectrum activity of these quinazolinone derivatives underscores their significance in the ongoing search for new and effective anticancer agents. nih.govmdpi.com

| Compound Derivative | Cancer Cell Line | Cell Line Type | Activity Measurement | Value (µM) | Reference |

|---|---|---|---|---|---|

| Quinazoline-chalcone 14g | K-562 | Leukemia | GI50 | 0.622 - 1.81 | semanticscholar.orgrsc.org |

| Quinazoline-chalcone 14g | RPMI-8226 | Leukemia | GI50 | 0.622 - 1.81 | semanticscholar.orgrsc.org |

| Quinazoline-chalcone 14g | HCT-116 | Colon Cancer | GI50 | 0.622 - 1.81 | semanticscholar.orgrsc.org |

| Quinazoline-chalcone 14g | LOX IMVI | Melanoma | GI50 | 0.622 - 1.81 | semanticscholar.orgrsc.org |

| Quinazoline-chalcone 14g | MCF7 | Breast Cancer | GI50 | 0.622 - 1.81 | semanticscholar.orgrsc.org |

| Quinazolin-4(3H)-one hydrazide 3j | MCF7 | Breast Cancer | IC50 | 0.20 | nih.gov |

| 2-chloromethyl-4-anilinoquinazoline 9 | HepG2 | Hepatoma | IC50 | 5.37 | researchgate.net |

| 2-chloromethyl-4-anilinoquinazoline 9 | MDA-MB-468 | Breast Cancer | IC50 | 11.42 | researchgate.net |

| 2-chloromethyl-4-anilinoquinazoline 9 | HCT-116 | Colorectal Cancer | IC50 | 16.51 | researchgate.net |

| 2-chloromethyl-4-anilinoquinazoline 10 | HepG2 | Hepatoma | IC50 | 9.83 | researchgate.net |

| 2-chloromethyl-4-anilinoquinazoline 10 | MDA-MB-468 | Breast Cancer | IC50 | 15.24 | researchgate.net |

| 2-chloromethyl-4-anilinoquinazoline 10 | HCT-116 | Colorectal Cancer | IC50 | 20.35 | researchgate.net |

One study identified a novel quinazoline (B50416) derivative, 04NB-03, which effectively suppressed the viability of hepatocellular carcinoma (HCC) cells. nih.gov Mechanistic investigations revealed that this compound induced cell cycle arrest at the G2/M phase in a manner that was dependent on both concentration and time. nih.gov Similarly, another study found that a chalcone (B49325) derivative induced G2/M phase arrest in both sensitive and resistant ovarian cancer cell lines. mdpi.com

Conversely, other derivatives have been shown to induce arrest at the G1 checkpoint. A series of 4-aminoquinazoline derivatives were designed as inhibitors of the PI3K signaling pathway, which is crucial for cell proliferation and survival. nih.gov The most potent compound from this series caused a G1 cell cycle arrest in HCT116 colon cancer cells. nih.gov Likewise, novel quinazoline derivatives bearing a substituted-sulfonamide moiety were evaluated for their cellular effects on MCF-7 breast cancer cells. mdpi.com The most active compounds were found to induce cell cycle arrest in the G1 phase. mdpi.com The ability of these compounds to halt the cell cycle at either the G1/S or G2/M transition points is a key mechanism contributing to their antiproliferative activity. frontiersin.org

A primary mechanism by which many anticancer agents eliminate tumor cells is through the induction of apoptosis, or programmed cell death. nih.gov Research has confirmed that derivatives of this compound are capable of triggering this process in various cancer cell lines. nih.govnih.govmdpi.com

The induction of apoptosis by the quinazoline derivative 04NB-03 in hepatocellular carcinoma cells was found to be dependent on the generation of endogenous reactive oxygen species (ROS). nih.gov In another study, potent quinazoline-sulfonamide compounds were confirmed to induce apoptosis in MCF-7 cells, as demonstrated by DNA content analysis and Annexin V-FITC/PI double staining. mdpi.com Similarly, 4-aminoquinazoline derivatives have been shown to induce apoptosis via the mitochondrial-dependent pathway. nih.gov

A key family of enzymes involved in DNA repair and cell death is the Poly(ADP-ribose)polymerase (PARP) family. nih.gov The cleavage of PARP by caspases is a well-established hallmark of apoptosis. mdpi.com Several quinazolinone-based compounds have been developed as potent inhibitors of PARP-1 and PARP-2. nih.govnih.gov For example, a quinazoline-2,4(1H,3H)-dione derivative was identified as a powerful PARP inhibitor, with IC50 values of 0.94 nM for PARP-1 and 0.87 nM for PARP-2. nih.gov By inhibiting PARP, these compounds can disrupt DNA repair mechanisms, particularly in cancer cells with existing DNA repair defects, leading to cell death. researchgate.net This mechanism provides another avenue through which quinazolinone derivatives exert their anticancer effects. nih.gov

The quinazolin-4(3H)-one core is a versatile scaffold that has demonstrated significant potential not only in cancer therapy but also in the development of novel antimicrobial agents. sphinxsai.comeco-vector.com Derivatives have been screened against a wide array of pathogenic bacteria, showing efficacy against both Gram-positive and Gram-negative strains. researchgate.net

In a comprehensive structure-activity relationship study, a class of 4(3H)-quinazolinone antibacterials showed potent activity primarily against Gram-positive organisms, particularly Staphylococcus aureus. nih.gov Notably, one derivative displayed impressive activity against a panel of S. aureus strains, including methicillin-resistant (MRSA) and vancomycin-resistant variants, with Minimum Inhibitory Concentration (MIC) values of ≤0.5 μg/mL. nih.gov However, these specific compounds showed poor activity against the Gram-negative organisms tested. nih.gov

Other studies have reported broader-spectrum activity. A series of 2-thioxo-benzo[g]quinazolin-4(3H)-one derivatives were found to possess strong activity against both Gram-positive species (such as Bacillus subtilis, Staphylococcus aureus, and Streptococcus pyogenes) and Gram-negative species (including Escherichia coli and Pseudomonas aeruginosa). researchgate.net Similarly, other research has confirmed that various quinazolinone derivatives exhibit pharmacological effects against Gram-positive bacteria like S. aureus and Streptococcus pneumoniae, and Gram-negative bacteria such as E. coli, Klebsiella pneumoniae, and P. aeruginosa. eco-vector.comfrontiersin.org The antibacterial activity can be further enhanced by conjugating the quinazolinone compounds with silver nanoparticles, which has been shown to improve efficacy against strains like E. coli K1, S. pyogenes, and P. aeruginosa. nih.gov

| Compound Class/Derivative | Bacterial Strain | Gram Stain | Observed Activity | Reference |

|---|---|---|---|---|

| 4(3H)-quinazolinone derivative 27 | Staphylococcus aureus (including MRSA) | Positive | Potent activity (MIC ≤0.5 μg/mL) | nih.gov |

| 4(3H)-quinazolinone derivative 27 | Gram-negative ESKAPE panel | Negative | No activity (MIC ≥16 μg/mL) | nih.gov |

| 7-chloro-quinazolin-4-(3H)-ones | Staphylococcus aureus | Positive | Marked activity | sphinxsai.com |

| 7-chloro-quinazolin-4-(3H)-ones | Escherichia coli | Negative | Marked activity | sphinxsai.com |

| 2-thioxo-benzo[g]quinazolin-4(3H)-ones | Bacillus subtilis | Positive | Strong activity | researchgate.net |

| 2-thioxo-benzo[g]quinazolin-4(3H)-ones | Staphylococcus aureus | Positive | Strong activity | researchgate.net |

| 2-thioxo-benzo[g]quinazolin-4(3H)-ones | Escherichia coli | Negative | Significant activity | researchgate.net |

| 2-thioxo-benzo[g]quinazolin-4(3H)-ones | Pseudomonas aeruginosa | Negative | Active | researchgate.net |

| 2-Phenyl-3-[1-(furfurylidene amino)]-quinazolin-4-(3H)-one | S. aureus, B. cereus, E. coli, P. aeruginosa | Both | Superior activity among tested compounds | frontiersin.org |

| Quinazolinone-Ag Nanoconjugates | Escherichia coli K1 | Negative | Enhanced bactericidal activity | nih.gov |

| Quinazolinone-Ag Nanoconjugates | Streptococcus pyogenes | Positive | Enhanced bactericidal activity | nih.gov |

Anti-Inflammatory Activity Assessments

The anti-inflammatory potential of this compound and its analogs has been explored through various in vitro and in vivo models. These investigations have focused on their ability to inhibit key inflammatory mediators and enzymes.

Certain novel quinazolidine derivatives have been found to inhibit the formation of nitrite (B80452) in a dose-dependent manner in a murine macrophage cell line (RAW264.7). nih.gov This reduction in nitrite formation is attributed to the suppression of nitric oxide synthase II (NOS II) mRNA and protein expression, rather than direct inhibition of the enzyme's activity. nih.gov This indicates that these compounds can selectively inhibit the inducible gene expression of key inflammatory enzymes in macrophages. nih.gov

Cyclooxygenase (COX) is a key enzyme in the inflammatory process, with two main isoforms, COX-1 and COX-2. Several 2,3-diaryl-4(3H)-quinazolinone derivatives have been shown to exhibit COX-2 inhibitory and anti-inflammatory activity. mdpi.com The selectivity of these compounds for COX-2 over COX-1 is a critical factor in developing anti-inflammatory agents with fewer gastrointestinal side effects.

A series of quinazoline derivatives were synthesized and evaluated for their inhibitory activity toward COX-1 and COX-2 isoenzymes in vitro. mdpi.com Eleven of these derivatives showed good to excellent inhibitory activity against COX-1, with some compounds being highly selective, not inhibiting the COX-2 isoform even at a concentration of 50 μM. mdpi.com Docking studies have suggested that the activity of these compounds is dependent on the formation of a hydrogen bond with the key enzyme residue Tyr355 in the COX-1 binding site. mdpi.com In contrast, other studies have focused on developing selective COX-2 inhibitors. For example, a series of 2,3-disubstituted 4(3H)-quinazolinone derivatives were synthesized, and some compounds demonstrated strong COX-2 inhibitory activity with high selectivity indices, comparable to the reference drug celecoxib (B62257). mdpi.com

Table 2: Cyclooxygenase (COX) Inhibition by Quinazolinone Derivatives

| Compound Series | Target Isoform | Key Findings |

| Quinazoline derivatives | COX-1 | 11 derivatives showed IC50 values ranging from 0.064–3.14 μM; 7 were highly selective for COX-1. mdpi.com |

| 2,3-disubstituted 4(3H)-quinazolinones | COX-2 | Compounds 4 and 6 showed IC50 values of 0.33μM and 0.40μM, respectively, with high selectivity for COX-2. mdpi.com |

| 3-phenyl-2-[(E)-2-phenylethenyl]-3,4-dihydroquinazolin-4-one derivatives | COX-2 | 4-[(E)-2-{3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl}ethenyl]benzene-1-sulfonamide showed a maximum COX-2 inhibition of 47.1% at 20 μM. mdpi.com |

Quinazoline derivatives have been shown to possess potent anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as Interleukin-6 (IL-6). mdpi.com A specific quinazoline derivative, JTE-052 (delgocitinib), has been demonstrated to reduce inflammation by inhibiting the production of pro-inflammatory cytokines, including IL-6, in the skin. mdpi.com Furthermore, studies on novel 1,2,4-triazine-quinoline hybrids have shown their ability to inhibit the production of IL-6 in LPS-activated RAW 264.7 macrophage cells, with some compounds being more effective than the reference drugs celecoxib and diclofenac. These findings suggest that the quinazoline scaffold is a promising framework for the development of agents that can modulate inflammatory cytokine production.

Antiviral Activity Evaluation

The emergence of novel viral threats has spurred research into new antiviral agents, and 2-anilinoquinazolin-4(3H)-one derivatives have shown significant promise in this area.

A series of novel 2-anilinoquinazolin-4(3H)-one derivatives have demonstrated inhibitory activity against Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) and Middle East Respiratory Syndrome Coronavirus (MERS-CoV) in vitro. Specific derivatives, such as 7-chloro-2-((3,5-dichlorophenyl)amino)quinazolin-4(3H)-one, have shown potent anti-SARS-CoV-2 activities with an IC50 value of less than 0.25 μM and anti-MERS-CoV activities with an IC50 of less than 1.1 μM, with no observed cytotoxicity. These compounds have been shown to inhibit viral entry. In vivo studies using transgenic mouse models have further confirmed the antiviral efficacy of these derivatives, showing improved survival rates and reduced viral loads in the lungs.

While direct studies on this compound against Herpes Simplex Virus (HSV) are limited, related chloro-substituted quinoline (B57606) derivatives have been shown to inhibit the replication of HSV-1 and HSV-2. For instance, the chloroxoquinolinic ribonucleoside 6-chloro-1,4-dihydro-4-oxo-1-(beta-D-ribofuranosyl) quinoline-3-carboxylic acid inhibited HSV-1 replication with an EC50 of 1.3 μM for an acyclovir-sensitive strain and 1.4 μM for an acyclovir-resistant strain. These compounds were found to inhibit the HSV DNA polymerase activity.

Table 3: Antiviral Activity of Quinazolinone and Related Derivatives

| Virus | Compound | Activity (IC50/EC50) | Mechanism of Action |

| SARS-CoV-2 | 7-chloro-2-((3,5-dichlorophenyl)amino)quinazolin-4(3H)-one | < 0.25 μM | Inhibition of viral entry. |

| MERS-CoV | 7-chloro-2-((3,5-dichlorophenyl)amino)quinazolin-4(3H)-one | < 1.1 μM | Not specified |

| HSV-1 (ACV-sensitive) | 6-chloro-1,4-dihydro-4-oxo-1-(beta-D-ribofuranosyl) quinoline-3-carboxylic acid | 1.3 μM | Inhibition of HSV DNA polymerase. |

| HSV-1 (ACV-resistant) | 6-chloro-1,4-dihydro-4-oxo-1-(beta-D-ribofuranosyl) quinoline-3-carboxylic acid | 1.4 μM | Inhibition of HSV DNA polymerase. |

Enzyme Inhibitory Profiling

The 4-anilinoquinazoline scaffold is a well-established pharmacophore for tyrosine kinase inhibition, and derivatives of this compound have been explored as inhibitors of several key kinases involved in cancer progression.

EGFR and VEGFR-2: Dual inhibition of both Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a promising strategy in cancer therapy. cu.edu.eg A series of 4-anilinoquinazoline-acylamino derivatives were designed and synthesized as dual inhibitors. cu.edu.eg Within this series, compounds featuring the anilinoquinazoline (B1252766) core demonstrated potent inhibitory activities. For instance, compound 15a showed an IC50 value of 0.13 μM against EGFR and 0.56 μM against VEGFR-2. cu.edu.eg Similarly, compound 15b exhibited IC50 values of 0.15 μM and 1.81 μM against EGFR and VEGFR-2, respectively. cu.edu.eg The quinazoline skeleton is recognized as an attractive core for developing dual inhibitors, with the FDA-approved drug Vandetanib serving as a key example. nih.gov The simultaneous inhibition of these pathways can lead to synergistic anticancer effects, as blocking EGFR can reduce the expression of VEGF, a primary ligand for VEGFR-2. nih.gov

HER2: The quinazoline scaffold has also been incorporated into compounds designed as dual inhibitors of Human Epidermal Growth Factor Receptor 2 (HER2) and VEGFR-2. researchgate.net In a study focused on developing novel dual inhibitors, a compound designated as 13f , which is based on the quinazoline structure, demonstrated potent antiproliferative activity against cells expressing HER2 and VEGFR2, with IC50 values ranging from 103.2 to 251.8 nM. Another compound, 13i , emerged as the most potent HER2 inhibitor in the series. researchgate.net These findings underscore the potential of quinazoline derivatives in targeting HER2-driven cancers. researchgate.net

CDK2: Cyclin-dependent kinase 2 (CDK2) is a critical regulator of the cell cycle, and its inhibition is a therapeutic strategy for various cancers. researchgate.netresearchgate.net Novel quinazolinone-based derivatives have been developed and evaluated as CDK2 inhibitors. One such derivative, compound 5c , demonstrated potent CDK2 inhibition with an IC50 value of 0.63 μM, which was twice as potent as the reference inhibitor roscovitine (B1683857) (IC50 = 1.28 μM). researchgate.net Another compound, 8a , also showed significant activity with an IC50 of 1.74 μM. researchgate.net Molecular docking studies have helped to define the key interactions within the ATP binding pocket of CDK2, guiding the synthesis of new quinazoline analogues as potential lead compounds. nih.gov

Table 1: Tyrosine Kinase Inhibitory Activity of Selected Quinazoline Derivatives

| Compound | Target Kinase | IC50 (µM) |

| 15a | EGFR | 0.13 |

| VEGFR-2 | 0.56 | |

| 15b | EGFR | 0.15 |

| VEGFR-2 | 1.81 | |

| 13f | HER2/VEGFR-2 | 0.103 - 0.252 |

| 5c | CDK2 | 0.63 |

| 8a | CDK2 | 1.74 |

Inhibition of soluble epoxide hydrolase (sEH) is a therapeutic target for managing conditions like hypertension and inflammation. ekb.egresearchgate.net The quinazolin-4(3H)-one scaffold has been identified as a suitable base for developing potent sEH inhibitors. ekb.eg A series of novel quinazoline-4(3H)-one derivatives were synthesized and evaluated, with many showing significant inhibitory activity. ekb.egresearchgate.net Notably, 4-chloro-N-(4-(4-oxo-3,4-dihydroquinazolin-2-yl)phenyl)benzamide (3g ) was identified as the most active inhibitor in one study, with an exceptionally low IC50 value of 0.5 nM. This potency was approximately two-fold greater than that of the reference inhibitor. ekb.eg Another study on 2-substituted quinazoline-4(3H)-one-7-carboxamides also reported potent sEH inhibition, with compounds like 37 (2-((2-(trifluoromethyl)benzyl)thio)) and 43 (2-((2-(trifluoromethoxy)benzyl)thio)) displaying IC50 values of 0.5 μM and 0.4 μM, respectively. researchgate.net

Table 2: Soluble Epoxide Hydrolase (sEH) Inhibitory Activity of Quinazolin-4(3H)-one Derivatives

| Compound | IC50 |

| 3g (4-chloro-N-(4-(4-oxo-3,4-dihydroquinazolin-2-yl)phenyl)benzamide) | 0.5 nM |

| 37 (2-((2-(Trifluoromethyl)benzyl)thio) derivative) | 0.5 µM |

| 43 (2-((2-(Trifluoromethoxy)benzyl)thio) derivative) | 0.4 µM |

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary strategy for the symptomatic treatment of Alzheimer's disease. nih.gov Research into the quinazoline scaffold has revealed its potential in developing cholinesterase inhibitors. A recent study focused on the synthesis and evaluation of novel 2,4-disubstituted quinazoline derivatives as selective BuChE inhibitors. nih.gov This highlights the interest in the broader quinazoline class for this target. While many quinazoline-based compounds have been reported as effective agents for Alzheimer's disease treatment, specific inhibitory data for this compound against AChE and BChE is not extensively detailed in the currently available literature. nih.gov However, the general activity of the quinazoline scaffold suggests that derivatives could be tailored to inhibit these enzymes.

α-Glucosidase inhibitors are therapeutic agents used in the management of type 2 diabetes by delaying carbohydrate digestion. The 2-arylquinazolin-4(3H)-one skeleton has been identified as a new class of α-glucosidase inhibitors. In a specific study, 2-(4-chlorophenyl)-quinazolin-4(3H)-one (CQ ) was synthesized and found to be a potent inhibitor of α-glucosidase, with an IC50 value of 12.5±0.1 μM. Further investigation into its mechanism revealed that it acts as a reversible, non-competitive inhibitor. The study also synthesized 2-(4-bromophenyl)-quinazolin-4(3H)-one (BQ ), which showed a similar potent inhibitory activity with an IC50 of 15.6±0.2 μM. These findings indicate that the 2-(4-chloroanilino) moiety contributes significantly to the enzyme inhibitory potential of the quinazolinone core against α-glucosidase.

Table 3: α-Glucosidase Inhibitory Activity of 2-Arylquinazolin-4(3H)-ones

| Compound | IC50 (µM) | Inhibition Type |

| CQ (2-(4-chlorophenyl)-quinazolin-4(3H)-one) | 12.5 ± 0.1 | Non-competitive |

| BQ (2-(4-bromophenyl)-quinazolin-4(3H)-one) | 15.6 ± 0.2 | Not specified |

| Acarbose (Standard) | 840 ± 1.73 | Not specified |

Carbonic anhydrases (CAs) are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and certain types of cancer. The quinazolinone scaffold has been investigated for its potential to inhibit human carbonic anhydrase isoforms (hCA). A series of 3-amino-2-aryl quinazolin-4(3H)-one derivatives were synthesized and evaluated against bovine (bCA-II) and human (hCA-II) carbonic anhydrase-II. Several of these compounds demonstrated significant inhibitory activity. For example, compound 4g (3-Amino-2-(4-bromophenyl)quinazolin-4(3H)-one) and 4k (3-Amino-2-(4-fluorophenyl)quinazolin-4(3H)-one) showed IC50 values of 14.0 ± 0.05 μM and 15.2 ± 0.11 μM against hCA-II, respectively. researchgate.net Another study on 4-anilinoquinazoline-based benzenesulfonamides also reported potent inhibition of hCA I and hCA II, with some compounds exhibiting inhibitory concentrations in the nanomolar range. nih.gov For instance, compound 4a in that series showed a Ki of 2.4 nM against hCA II. nih.gov

Table 4: Carbonic Anhydrase II (hCA-II) Inhibitory Activity of Quinazolinone Derivatives

| Compound | IC50 (µM) against hCA-II |

| 4g (3-Amino-2-(4-bromophenyl)quinazolin-4(3H)-one) | 14.0 ± 0.05 |

| 4k (3-Amino-2-(4-fluorophenyl)quinazolin-4(3H)-one) | 15.2 ± 0.11 |

| 4l (3-Amino-2-(2-chlorophenyl)quinazolin-4(3H)-one) | 19.3 ± 0.21 |

DNA gyrase is an essential bacterial enzyme and a validated target for antibacterial agents. The quinazolinone moiety has been incorporated into novel compounds targeting the subunit B of DNA gyrase (GyrB). In a computer-aided drug design study, a series of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides were identified as new GyrB inhibitors. The initial hit compound, f1 , containing a 4-oxoquinazolin moiety, showed moderate inhibition of S. aureus GyrB with an IC50 of 1.21 μM. Subsequent structural modifications led to the discovery of more potent inhibitors, f4 and f14 , with IC50 values of 0.31 μM and 0.28 μM, respectively. This research demonstrates the utility of the quinazolinone scaffold in the development of novel antibacterial agents targeting DNA gyrase.

Table 5: DNA Gyrase B (GyrB) Inhibitory Activity of N-Quinazolinone Derivatives

| Compound | IC50 (µM) |

| f1 | 1.21 |

| f4 | 0.31 |

| f14 | 0.28 |

Polo-like Kinase 1 Polo-box Domain (Plk1 PBD) Inhibition

Polo-like kinase 1 (Plk1) is a critical regulator of mitotic progression, and its overexpression is a common feature in a wide array of human cancers, often correlating with a poor prognosis. Plk1 is characterized by an N-terminal kinase domain and a C-terminal polo-box domain (PBD). The PBD is essential for Plk1's subcellular localization and the recognition of its substrates. Targeting the PBD offers an alternative therapeutic strategy to conventional ATP-competitive kinase inhibitors, potentially providing greater specificity and fewer off-target effects. bohrium.com

While direct evidence specifically implicating this compound as an inhibitor of the Plk1 PBD is not extensively documented in current literature, the broader class of heterocyclic compounds is under investigation for this activity. The inhibition of the PBD disrupts its protein-protein interactions, which is sufficient to dismantle Plk1 function, leading to mitotic arrest and apoptosis in cancer cells. Research has identified other small molecules, such as Allopole-A, that bind to an allosteric site on the PBD. nih.gov This binding event dislodges a critical loop (the L2 loop) responsible for securing phosphorylated substrates, thereby inhibiting PBD-dependent interactions and downstream Plk1 function. nih.gov Given the structural diversity of compounds capable of targeting protein-protein interaction domains, the potential for quinazolinone-based scaffolds to interact with the Plk1 PBD remains an area of interest for future investigation.

Proposed Molecular Mechanisms of Action for this compound and its Analogues

The biological activities of this compound and its related analogues are attributed to a variety of molecular mechanisms. These compounds, characterized by the versatile quinazolinone scaffold, can interact with multiple biological targets, leading to a complex pharmacological profile.

Kinase Pathway Modulation and Signal Transduction Interference

One of the most well-documented mechanisms of action for 4-anilinoquinazoline derivatives is the inhibition of protein kinases, which are pivotal enzymes in cellular signal transduction pathways that regulate cell growth, differentiation, and survival. nih.gov Dysregulation of these pathways is a hallmark of cancer, making kinases attractive therapeutic targets.

The 4-anilinoquinazoline scaffold has proven to be particularly effective in targeting receptor tyrosine kinases (RTKs). mdpi.com Analogues of this compound, specifically those with a chlorine at the 2-position of the quinazoline core, have been identified as potent dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). mdpi.comekb.egmdpi.com These kinases are crucial for tumor growth and angiogenesis. The inhibitory action of these compounds typically involves competing with ATP for its binding site in the kinase domain, thereby preventing autophosphorylation and the activation of downstream signaling cascades. researchgate.net

Furthermore, various quinazolinone derivatives have demonstrated inhibitory activity against a range of other kinases, including HER2 and Cyclin-Dependent Kinase 2 (CDK2), highlighting the scaffold's potential for broad-spectrum kinase inhibition. mdpi.comresearchgate.net

Table 1: Kinase Inhibition Profile of Selected Quinazolinone Analogues

| Compound Class | Target Kinase(s) | Effect | Reference(s) |

|---|---|---|---|

| 2-Chloro-4-anilinoquinazolines | EGFR, VEGFR-2 | Dual Inhibition | mdpi.com, ekb.eg |

| 4-Anilinoquinazolines | EGFR, HER2 | Inhibition | mdpi.com |

| Quinazolin-4(3H)-one Derivatives | CDK2 | Inhibition | researchgate.net |

| 4-Anilinoquinazolines | PDGFR, FGFR | Inhibition | mdpi.com |

Interactions with Cellular Structural Components (e.g., Microtubules)

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton involved in maintaining cell structure, intracellular transport, and the formation of the mitotic spindle during cell division. researchgate.net Disruption of microtubule dynamics is a validated anticancer strategy. researchgate.netnih.gov

Certain quinazolinone derivatives have been shown to interfere with microtubule polymerization. mdpi.com Molecular modeling studies suggest that these compounds can bind to the colchicine-binding site on β-tubulin. nih.gov This interaction prevents the polymerization of tubulin dimers into microtubules, disrupting the formation of the mitotic spindle. The inability to form a functional spindle leads to an arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis. nih.gov This mechanism is distinct from kinase inhibition and represents another pathway through which quinazolinone-based compounds can exert their antiproliferative effects.

Nucleic Acid-Targeting Mechanisms (e.g., DNA Double Helix Binding, DNA Gyrase Inhibition)

The planar aromatic structure of the quinazoline ring system allows these molecules to interact directly with nucleic acids. nih.gov This interaction can occur through two primary modes: intercalation and groove binding.

DNA Binding and Intercalation: Derivatives of 2-chloro-4-anilinoquinazoline have been shown to interact with calf thymus DNA. semanticscholar.orgrsc.org The planar quinazoline core can insert itself between the base pairs of the DNA double helix (intercalation) or fit into the minor or major grooves of the DNA. These interactions can distort the DNA structure, thereby interfering with critical cellular processes such as DNA replication and transcription, ultimately leading to cell death. mdpi.comsemanticscholar.org

DNA Gyrase Inhibition: DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, responsible for introducing negative supercoils into DNA. nih.govmdpi.com Inhibition of this enzyme leads to the cessation of bacterial growth. Certain quinazolinone derivatives have been identified as inhibitors of the DNA gyrase B (GyrB) subunit. nih.govnih.gov By targeting this essential bacterial enzyme, these compounds exhibit antibacterial activity, particularly against Gram-positive bacteria. nih.gov

Table 2: Nucleic Acid-Targeting Mechanisms of Quinazolinone Derivatives

| Mechanism | Target | Effect | Reference(s) |

|---|---|---|---|

| DNA Intercalation/Groove Binding | DNA Double Helix | Disruption of replication and transcription | semanticscholar.org, rsc.org |

| Enzyme Inhibition | DNA Gyrase (GyrB Subunit) | Inhibition of bacterial DNA replication | nih.gov, nih.gov |

Interference with Cell Wall Biosynthesis

The bacterial cell wall is a vital structure that provides shape and protection from osmotic stress, making its biosynthesis pathway an excellent target for antibiotics. Research into the antibacterial properties of quinazolinones has revealed their potential to disrupt this process.

A notable mechanism involves the inhibition of Penicillin-Binding Proteins (PBPs), which are enzymes crucial for the final steps of peptidoglycan synthesis—the main component of the bacterial cell wall. acs.org One study identified a quinazolinone lead compound that inhibits PBP1 and PBP2a in Methicillin-resistant Staphylococcus aureus (MRSA). The compound was also found to bind to the allosteric site of PBP2a. acs.org By inhibiting these essential enzymes, the quinazolinone derivative effectively blocks cell wall construction, leading to bacterial cell lysis. This mode of action is particularly significant as it provides a non-β-lactam scaffold capable of overcoming certain mechanisms of antibiotic resistance. acs.org

Modulation of Immune Signaling Pathways (e.g., TLR4)

The innate immune system provides the first line of defense against pathogens, and Toll-like receptors (TLRs) are key sensors in this process. nih.gov TLR4, in complex with its co-receptor MD-2, recognizes lipopolysaccharide (LPS) from Gram-negative bacteria, triggering an inflammatory response. frontiersin.orgmdpi.com

Recent studies have uncovered that the 4-aminoquinazoline scaffold can act as a modulator of TLR4 signaling. nih.gov Specific substituted 4-aminoquinazolines have been identified as small-molecule activators of the human TLR4/MD-2 complex. This activation is dependent on MD-2 but independent of another accessory protein, CD14. nih.gov Upon binding, these compounds stimulate TLR4, leading to the activation of downstream signaling pathways, such as the NF-κB pathway, and the production of pro-inflammatory cytokines. nih.gov This immunomodulatory activity suggests that quinazolinone derivatives could potentially be developed as adjuvants or immunotherapeutic agents.

Enzyme Active Site Binding and Inhibition Types (e.g., ATP-Competitive, Non-Competitive)

The 4-anilinoquinazoline scaffold, a core component of this compound, is a well-established pharmacophore known for its interaction with the active sites of various protein kinases. These compounds typically function as ATP-competitive inhibitors. By mimicking the adenine (B156593) moiety of ATP, they bind to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of substrate proteins and disrupting downstream signaling pathways.

This competitive inhibition has been demonstrated for numerous 4-anilinoquinazoline derivatives targeting protein tyrosine kinases that are often overexpressed or dysregulated in various cancers. These include the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). The binding is facilitated by hydrogen bond interactions between the quinazoline nitrogen atoms and key amino acid residues within the hinge region of the kinase domain. The anilino side chain extends into a hydrophobic pocket, and substitutions on this ring, such as the 4-chloro group in the title compound, can influence the potency and selectivity of the inhibitor. While direct enzymatic assays for this compound are not extensively detailed in the available literature, its structural similarity to known ATP-competitive kinase inhibitors strongly suggests a similar mechanism of action.

Preclinical Pharmacological Investigations (excluding clinical data)

Metabolic Stability Assessments

The table below summarizes the metabolic stability data for this related compound.

| Compound | Species | System | Remaining Compound (%) |

|---|---|---|---|

| 7-chloro-2-((3,5-dichlorophenyl)amino)quinazolin-4(3H)-one | Human | Liver Microsomes | 98.9 |

This high percentage of remaining compound after incubation with liver microsomes suggests that the 2-(anilino)-quinazolinone scaffold with chloro substitutions is not readily metabolized by phase I enzymes, indicating good metabolic stability.

hERG Channel Binding Affinities

The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel crucial for cardiac repolarization. Inhibition of this channel can lead to QT interval prolongation and potentially life-threatening cardiac arrhythmias. Therefore, assessing the hERG binding affinity of new chemical entities is a critical step in preclinical safety evaluation.

Direct hERG binding data for this compound is not available in the public domain. However, a study on the closely related compound, 7-chloro-2-((3,5-dichlorophenyl)amino)quinazolin-4(3H)-one, showed no significant interaction with the hERG channel. nih.gov

The following table presents the hERG channel inhibition data for this analogue.

| Compound | Concentration (µM) | hERG Inhibition (%) |

|---|---|---|

| 7-chloro-2-((3,5-dichlorophenyl)amino)quinazolin-4(3H)-one | 10 | -1.2 |

The lack of significant inhibition at a concentration of 10 µM suggests that this class of compounds may have a low propensity for causing hERG-related cardiotoxicity.

Cytochrome P450 (CYP) Enzyme Inhibition Profiling

Cytochrome P450 enzymes are a superfamily of monooxygenases responsible for the metabolism of a vast array of xenobiotics, including drugs. Inhibition of these enzymes can lead to drug-drug interactions. Preclinical profiling of a compound's inhibitory activity against major CYP isoforms is therefore essential.

While a specific CYP inhibition profile for this compound has not been published, data from the related compound 7-chloro-2-((3,5-dichlorophenyl)amino)quinazolin-4(3H)-one indicates some potential for CYP inhibition. nih.gov This compound showed inhibitory activity against CYP1A2 and CYP3A4 at a concentration of 10 µM.

The table below details the CYP450 inhibition profile for this related compound.

| Compound | CYP Isoform | Inhibition at 10 µM (%) |

|---|---|---|

| 7-chloro-2-((3,5-dichlorophenyl)amino)quinazolin-4(3H)-one | CYP1A2 | >65 |

| CYP2C9 | 19.7 | |

| CYP2C19 | 31.4 | |

| CYP2D6 | 32.8 | |

| CYP3A4 | >65 |

These findings suggest that compounds based on the 2-(anilino)-quinazolinone scaffold may interact with certain CYP isoforms, a factor that should be considered in further development.

Antihyperglycemic Activity in Animal Models

A study by Ram et al. investigated the antihyperglycemic activity of a series of 2-sec-amino-3H-quinazolin-4-ones in animal models. nih.gov The compounds were evaluated in streptozotocin-induced diabetic rats, a common model for type 1 diabetes. One of the compounds tested, this compound, demonstrated a significant reduction in blood glucose levels.

The antihyperglycemic activity of this compound is summarized in the table below.

| Compound | Animal Model | Reduction in Blood Glucose Level (%) |

|---|---|---|

| This compound | Streptozotocin-induced diabetic rats | 32 |

This 32% reduction in blood glucose levels highlights the potential of this compound as a lead compound for the development of new antihyperglycemic agents.